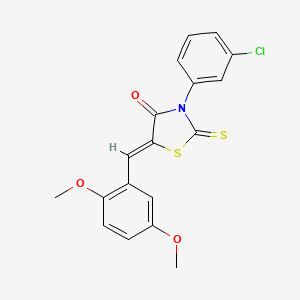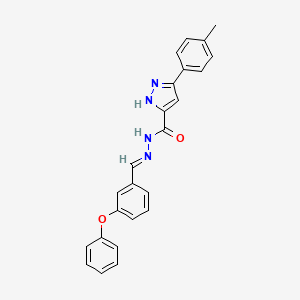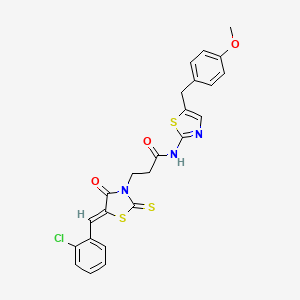![molecular formula C21H17N3O5 B11695765 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11695765.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamid ist eine komplexe organische Verbindung, die zur Klasse der Benzoxazolderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Benzoxazolring, einen Nitrofuran-Rest und eine Carboxamidgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die folgenden Schritte:
Bildung des Benzoxazolrings: Der erste Schritt beinhaltet die Cyclisierung von 2-Aminophenol mit einem geeigneten Aldehyd oder Keton, um den Benzoxazolring zu bilden.
Einführung der Dimethylgruppen: Der Benzoxazolring wird dann Alkylationsreaktionen unterzogen, um die Dimethylgruppen an den Positionen 5 und 7 einzuführen.
Anbindung der Methylphenylgruppe: Der nächste Schritt beinhaltet die Kupplung des Benzoxazolderivats mit einer Methylphenylgruppe durch eine geeignete Kreuzkupplungsreaktion, wie z. B. Suzuki- oder Heck-Kupplung.
Bildung des Nitrofuran-Rests: Der Nitrofuran-Rest wird separat synthetisiert und anschließend über eine Amidbindungsbildungsreaktion an das Methylphenyl-Benzoxazol-Zwischenprodukt gebunden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, das Hochdurchsatz-Screening von Reaktionsbedingungen und der Einsatz von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und -ausbeute.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Nitrofuran-Rest kann oxidiert werden, um entsprechende Nitroderivate zu bilden.
Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Amingruppe reduziert werden.
Substitution: Der Benzoxazolring kann elektrophilen Substitutionsreaktionen unterliegen, insbesondere an den Positionen ortho und para zum Stickstoffatom.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Elektrophilen Substitutionsreaktionen erfordern häufig Lewis-Säuren wie Aluminiumchlorid oder Eisen(III)-chlorid als Katalysatoren.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Nitroderivaten.
Reduktion: Bildung von Aminderivaten.
Substitution: Bildung verschiedener substituierter Benzoxazolderivate, abhängig von dem verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Wegen der Fähigkeit des Benzoxazolrings, Licht nach Anregung auszustrahlen, wird er als potenzielle Fluoreszenzsonde untersucht.
Medizin: Seine potenziellen antimikrobiellen und Antikrebsaktivitäten werden untersucht.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien mit bestimmten elektronischen und optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Der Benzoxazolring kann sich in die DNA interkalieren, ihre Funktion stören und so zum Zelltod in Krebszellen führen. Der Nitrofuran-Rest kann reaktive Sauerstoffspezies erzeugen, was zu seiner antimikrobiellen Aktivität beiträgt. Die Fähigkeit der Verbindung, zu fluoreszieren, macht sie nützlich in bildgebenden Verfahren, bei denen sie an bestimmte Biomoleküle binden und nach Anregung Licht emittieren kann.
Wirkmechanismus
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The nitrofuran moiety can generate reactive oxygen species, contributing to its antimicrobial activity. The compound’s ability to fluoresce makes it useful in imaging applications, where it can bind to specific biomolecules and emit light upon excitation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-(diphenylacetyl)thioharnstoff
- N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-{3-nitro-4-methoxybenzoyl}thioharnstoff
- **N-({[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamid
Einzigartigkeit
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamid ist durch seine Kombination aus einem Benzoxazolring, einem Nitrofuran-Rest und einer Carboxamidgruppe einzigartig. Diese einzigartige Struktur verleiht ihr spezifische elektronische und optische Eigenschaften, die sie in verschiedenen Forschungsanwendungen wertvoll machen. Ihre Fähigkeit, sich in die DNA zu interkalieren und reaktive Sauerstoffspezies zu erzeugen, unterscheidet sie außerdem von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C21H17N3O5 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C21H17N3O5/c1-11-9-12(2)19-16(10-11)23-21(29-19)14-5-4-6-15(13(14)3)22-20(25)17-7-8-18(28-17)24(26)27/h4-10H,1-3H3,(H,22,25) |
InChI-Schlüssel |
KMZANNAQIQIXTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate](/img/structure/B11695682.png)

![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11695684.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695685.png)
![1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11695690.png)

![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-4,5-dimethyl-3-furonitrile](/img/structure/B11695704.png)



![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11695723.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11695728.png)
![1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695737.png)
